1,2-Dihydro-Beclomethasondipropionat

Übersicht

Beschreibung

1,2-Dihydro-beclomethasone dipropionate is a derivative of beclomethasone dipropionate . It is known for its strong local vasoconstrictive action, which is stronger than hydrocortisone. It also has a local anti-inflammatory effect that is five times stronger than fluorohydrocortisone and deflazacort .

Synthesis Analysis

The synthesis of beclomethasone dipropionate, which is structurally similar to 1,2-Dihydro-beclomethasone dipropionate, has been reported in the literature . The synthesis involves the use of readily available steroidal intermediates and has been scaled up to gram and kilogram levels with a yield of 82% .Molecular Structure Analysis

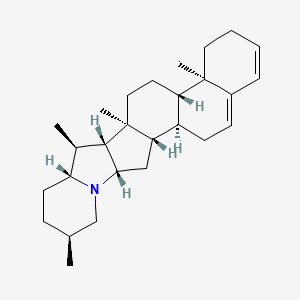

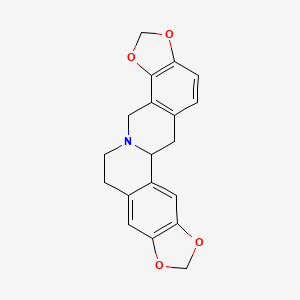

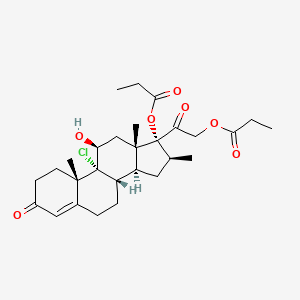

The molecular formula of 1,2-Dihydro-beclomethasone dipropionate is C28H39ClO7 . The average mass is 523.058 Da and the monoisotopic mass is 522.238403 Da .Wissenschaftliche Forschungsanwendungen

1. Behandlung von durch Checkpoint-Inhibitor induzierter Kolitis Orales Beclomethasondipropionat ist eine wirksame Behandlung für durch Checkpoint-Inhibitor induzierte Kolitis {svg_1}. Es ist ein topisch wirkendes orales Kortikosteroid, das weniger Nebenwirkungen hat als systemische Kortikosteroide {svg_2}.

Behandlung von Colitis ulcerosa

Beclomethasondipropionat ist auch eine wirksame Behandlung für leichte bis mittelschwere Schübe der Colitis ulcerosa {svg_3}. Es wird vermutet, dass es eine wirksame Behandlung für CPI-induzierte Kolitis wäre {svg_4}.

Pharmazeutische Darreichungsform

Beclomethasondipropionat wird in pharmazeutischer Darreichungsform verwendet {svg_5}. Die kritischen Verfahrensvariablen wie Lösungsmittel, Scan-Geschwindigkeit und Abtastintervall wurden unter Anwendung des DoE-Ansatzes (Design of Experiment) bewertet und ebenfalls optimiert {svg_6}.

Behandlung von Hautinfektionen

Beclomethasondipropionat wird zur Behandlung von Hautinfektionen eingesetzt {svg_7}. Es wird in pharmazeutischer Creme-Darreichungsform verwendet {svg_8}.

Behandlung von Entzündungszuständen

Beclomethasondipropionat gilt als eines der potentesten Kortikosteroide zur Behandlung von Entzündungszuständen {svg_9}. Es ist ein synthetisches Prodrug, das durch Esterase-Enzyme in den aktiven Metaboliten 17-Beclomethasonmonopropionat (BMP) und in die inaktiven 21–Beclomethasonmonopropionat und Beclomethason hydrolysiert wird {svg_10}.

6. Okulare Applikation zur Behandlung von Uveitis Beclomethasondipropionat wird für die okulare Applikation zur Behandlung von Uveitis verwendet {svg_11}. Es wird bei der Herstellung und Bewertung von Kubosomen/Kubosomen-Gelen verwendet {svg_12}.

Wirkmechanismus

Target of Action

1,2-Dihydro-beclomethasone dipropionate, also known as Beclomethasone dipropionate impurity L, primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor plays a crucial role in regulating inflammation, immune responses, and various metabolic processes .

Mode of Action

This compound is a prodrug of an active metabolite, beclomethasone 17-monopropionate (17-BMP), which mediates its therapeutic action . It possesses weak glucocorticoid receptor binding affinity and is rapidly converted into 17-BMP upon administration . The 17-BMP metabolite binds to the glucocorticoid receptor with a binding affinity approximately 13 times that of the parent compound . This binding leads to changes in the transcription of specific genes, resulting in the anti-inflammatory, antipruritic, and anti-allergy properties of the drug .

Biochemical Pathways

The interaction of 17-BMP with the glucocorticoid receptor influences several biochemical pathways. It attenuates the inflammatory responses associated with various conditions by suppressing the actions of inflammatory cells, such as mast cells, eosinophils, basophils, lymphocytes, macrophages, and neutrophils .

Pharmacokinetics

The pharmacokinetics of 1,2-Dihydro-beclomethasone dipropionate involves its rapid conversion to 17-BMP upon administration It’s worth noting that when inhaled, it is proposed that beclomethasone dipropionate remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .

Result of Action

The result of the action of 1,2-Dihydro-beclomethasone dipropionate is the reduction of symptoms in various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses . This is achieved through its anti-inflammatory, antipruritic, and anti-allergy properties .

Action Environment

The action, efficacy, and stability of 1,2-Dihydro-beclomethasone dipropionate can be influenced by various environmental factors. For instance, the method of administration can impact its effectiveness. When inhaled, the compound is proposed to remain active locally in the lung, reducing the risk of significant side effects associated with systemic corticosteroids

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39ClO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h13,16,19-21,31H,6-12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQYWVYNTDYWTI-XYWKZLDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)Cl)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)Cl)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30728245 | |

| Record name | (11beta,16beta)-9-Chloro-11-hydroxy-16-methyl-3,20-dioxopregn-4-ene-17,21-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114371-33-4 | |

| Record name | 1,2-Dihydro-beclomethasone dipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114371334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11beta,16beta)-9-Chloro-11-hydroxy-16-methyl-3,20-dioxopregn-4-ene-17,21-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIHYDRO-BECLOMETHASONE DIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L7Y3NF708 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.